2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains both nitrogen and sulfur atoms, which are known to play significant roles in the development of bioactive compounds, drugs, and industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide typically involves the Hantzsch reaction. This method involves reacting 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with corresponding α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols.
Scientific Research Applications
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine
Uniqueness
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is unique due to its dual presence of disulfamoyl groups and a fluorenylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
303059-60-1 |
---|---|
Molecular Formula |
C14H13N5O4S3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[(2,7-disulfamoylfluoren-9-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H13N5O4S3/c15-14(24)19-18-13-11-5-7(25(16,20)21)1-3-9(11)10-4-2-8(6-12(10)13)26(17,22)23/h1-6H,(H3,15,19,24)(H2,16,20,21)(H2,17,22,23) |
InChI Key |
ASAAIOIQCAEUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=S)N)C3=C2C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.